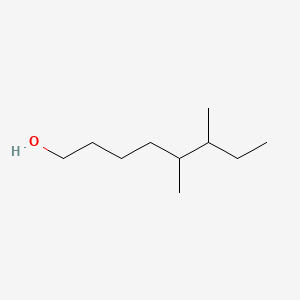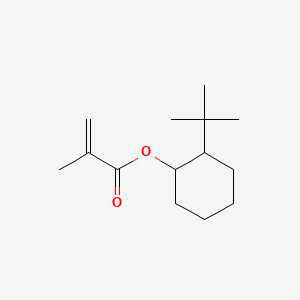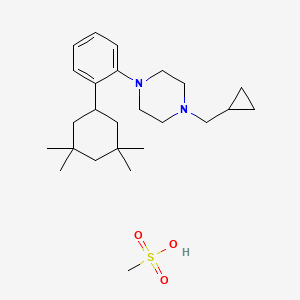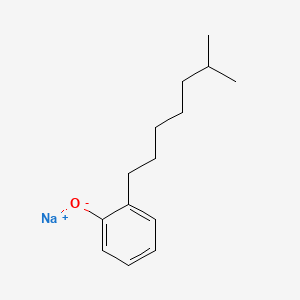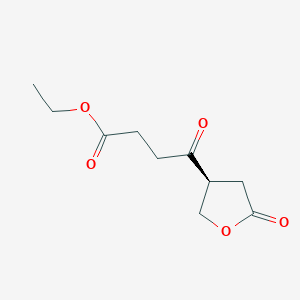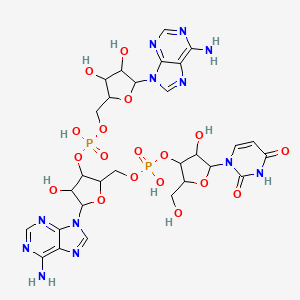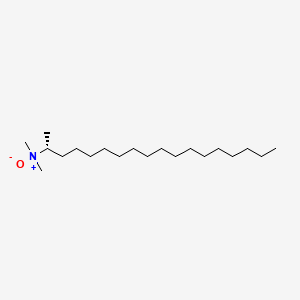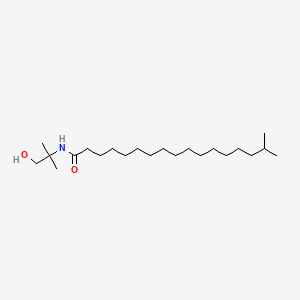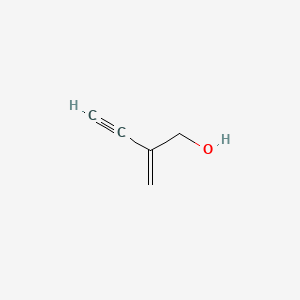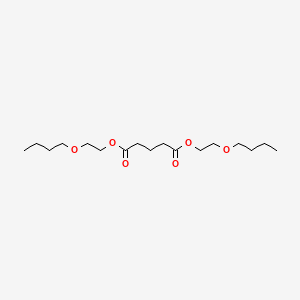![molecular formula C15H28O B12663049 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL CAS No. 84963-20-2](/img/structure/B12663049.png)
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL: is a bicyclic organic compound with the molecular formula C15H26O It is characterized by its unique structure, which includes a bicyclo[720]undecane framework with four methyl groups and a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methyl groups: Methylation reactions are carried out using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one.
Reduction: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.
Substitution: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-chloride.
科学的研究の応用
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol: Different substitution pattern and functional groups.
Uniqueness
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
84963-20-2 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC名 |
2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-ol |
InChI |
InChI=1S/C15H28O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h10-14,16H,5-9H2,1-4H3 |
InChIキー |
ZUHPEDITQIGEDD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(CC2(C)C)C(C(CC1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


